6-Bromo-5-methoxypyridine-3-carboxamide
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Overview
Description
6-Bromo-5-methoxypyridine-3-carboxamide is a chemical compound with the molecular formula C7H7BrN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-5-methoxypyridine-3-carboxamide involves the bromination of 5-methoxypyridine-3-carboxamide. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the 6-position of the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methoxypyridine-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-5-methoxypyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxypyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological context and the compound’s structural modifications .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-methoxypyridine-3-carboxamide
- 6-Bromo-5-methoxypyridine-2-carboxamide
- 3-Bromo-5-methoxypyridine
Uniqueness
6-Bromo-5-methoxypyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic and medicinal applications .
Properties
Molecular Formula |
C7H7BrN2O2 |
---|---|
Molecular Weight |
231.05 g/mol |
IUPAC Name |
6-bromo-5-methoxypyridine-3-carboxamide |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-5-2-4(7(9)11)3-10-6(5)8/h2-3H,1H3,(H2,9,11) |
InChI Key |
COLNWHHELVRNNF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C(=O)N)Br |
Origin of Product |
United States |
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